4-Phenoxy-3-trifluoromethylbenzoic acid
Description
Properties
Molecular Formula |
C14H9F3O3 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-phenoxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H,(H,18,19) |
InChI Key |
HMQHUKZZQKMMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
One of the most notable applications of 4-phenoxy-3-trifluoromethylbenzoic acid is in the development of antimalarial agents. Research has demonstrated that derivatives of this compound exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study synthesized several derivatives and evaluated their in vitro antiplasmodial activity, revealing that certain substitutions on the phenoxy ring significantly influenced efficacy and selectivity against the parasite .
Table 1: Antiplasmodial Activity of Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 1 | 0.4134 | 316.9 |
| Compound 6 | 1.012 | 127.1 |
| Compound 8 | 1.146 | 62.93 |
Anti-inflammatory Properties
Another application lies in anti-inflammatory drug development. Compounds similar to 4-phenoxy-3-trifluoromethylbenzoic acid have been shown to inhibit inflammatory pathways effectively, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Agricultural Chemistry
Herbicide Development
In agriculture, derivatives of 4-phenoxy-3-trifluoromethylbenzoic acid are being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. These compounds can potentially target weed species while minimizing harm to crops .
Table 2: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Echinochloa crus-galli | 85 |
| Compound B | Amaranthus retroflexus | 75 |
Material Science
Synthesis of Polymers
4-Phenoxy-3-trifluoromethylbenzoic acid is also used as a monomer in the synthesis of functional polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl group, making them suitable for applications in coatings and composites .
Table 3: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Polymer X | >300 | Excellent |
| Polymer Y | >250 | Good |
Case Studies
Case Study: Antimalarial Drug Development
A recent study focused on synthesizing derivatives of 4-phenoxy-3-trifluoromethylbenzoic acid for antimalarial applications. The researchers identified that specific structural modifications led to improved potency against P. falciparum. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity while maintaining low cytotoxicity .
Case Study: Agricultural Applications
Another investigation explored the use of this compound as a selective herbicide. The results indicated that certain derivatives effectively controlled weed growth without adversely affecting crop yields, thus demonstrating its potential as an environmentally friendly agricultural solution .
Comparison with Similar Compounds
(a) 4-Methoxy-3-(trifluoromethyl)benzoic Acid
- Structure: Methoxy (-OCH₃) at the 4-position instead of phenoxy.
- Properties: Higher solubility in polar solvents due to the smaller methoxy group compared to phenoxy. Molecular weight: 204.15 g/mol (vs. ~260–280 g/mol for phenoxy analogs). Applications: Intermediate in agrochemicals and pharmaceuticals, leveraging the -CF₃ group’s electron-withdrawing effects .
(b) 4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic Acid (Compound 5i)
- Structure: Amino (-NH₂) at the 4-position and a 4-(trifluoromethyl)benzyloxy group at the 3-position.
- Synthesis : Prepared via hydrolysis of methyl esters (62% yield) and subsequent Fmoc protection (76% yield) .
- Applications: Used in solid-phase peptide synthesis due to its reactive amino group and stability under basic conditions .
(c) 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid
- Structure : Extended heterocyclic substituent (benzimidazole) linked via a methoxy group.
- Properties: Molecular weight: 426.825 g/mol, significantly larger due to the benzimidazole moiety. Potential Use: Likely a kinase inhibitor or receptor modulator, given benzimidazole’s prevalence in drug discovery .
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) |
|---|---|---|---|---|
| 4-Phenoxy-3-trifluoromethylbenzoic acid* | Phenoxy (C₆H₅O-), -CF₃ | ~260–280 (estimated) | -COOH, -CF₃, -OPh | N/A |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | Methoxy (-OCH₃), -CF₃ | 204.15 | -COOH, -CF₃, -OCH₃ | N/A |
| 4-Amino-3-(4-CF₃-benzyloxy)benzoic acid | Amino (-NH₂), 4-CF₃-benzyloxy | ~315 (calculated) | -COOH, -NH₂, -OCH₂-C₆H₄-CF₃ | 62 (hydrolysis) |
| 3-(Benzimidazole-methoxy)benzoic acid | Benzimidazole-methoxy | 426.825 | -COOH, benzimidazole | N/A |
*Estimated based on analogs.
Key Observations:
Electron-Withdrawing Effects : The -CF₃ group in all analogs enhances acidity (pKa ~2–3 for benzoic acids) and stabilizes intermediates in electrophilic substitutions .
Synthetic Yields: Amino-substituted derivatives (e.g., 5i) show moderate yields (62–76%), while methoxy analogs may require milder conditions due to reduced steric hindrance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-phenoxy-3-trifluoromethylbenzoic acid, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine-based intermediates (as seen in triazin-2-yl-amino benzoic acid derivatives) can be prepared using 1,1-dimethylethyl aminobenzoate under controlled temperatures (e.g., 45°C for 1 hour) . Yield optimization may involve adjusting stoichiometric ratios of phenoxy and trifluoromethyl precursors, monitoring reaction progress via TLC (Rf = 0.62 in hexane/EtOH), and characterizing intermediates via H NMR (DMSO-d6, δ = 3.86 ppm for methoxy groups) .
Q. Which analytical techniques are critical for confirming the purity and structure of 4-phenoxy-3-trifluoromethylbenzoic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) with columns like LiChrosorb® RP-8 (10 µm) is recommended for purity assessment (>95% by HLC) . Structural confirmation requires H/C NMR (e.g., resolving trifluoromethyl signals at 171.4–173.0 ppm) and mass spectrometry (EI-MS) using NIST reference data for fragmentation patterns . Melting point analysis (e.g., 217.5–220°C for related triazine derivatives) can also validate crystallinity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-phenoxy-3-trifluoromethylbenzoic acid in nucleophilic substitutions or enzyme interactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects of the trifluoromethyl group on the benzoic acid core, predicting sites for electrophilic attack. Molecular docking studies (e.g., using AutoDock Vina) may simulate interactions with biological targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural data from PubChem .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., overlapping signals in NMR) for derivatives of this compound?
- Methodological Answer : Use deuterated solvents (DMSO-d6) to sharpen H NMR signals . For overlapping peaks, 2D NMR techniques (e.g., COSY, HSQC) can differentiate adjacent protons or carbons. Cross-referencing with computational predictions (e.g., ChemDraw simulations) or high-resolution MS data (NIST Standard Reference Database 69) minimizes misinterpretation .
Q. How can structure-activity relationship (SAR) studies guide the design of 4-phenoxy-3-trifluoromethylbenzoic acid derivatives with enhanced enzyme inhibition?
- Methodological Answer : Systematic substitution at the phenoxy ring (e.g., introducing methoxy, fluoro, or cyano groups) can modulate steric and electronic properties. Biological assays (e.g., IC50 measurements against COX-2) paired with X-ray crystallography of enzyme-ligand complexes reveal critical binding interactions. For example, fluorinated analogs like 3-fluoro-4-methoxybenzoic acid show improved metabolic stability in Alzheimer’s disease models .
Q. What challenges arise in scaling up the synthesis of 4-phenoxy-3-trifluoromethylbenzoic acid derivatives while maintaining regioselectivity?
- Methodological Answer : Large-scale reactions may suffer from side reactions due to the trifluoromethyl group’s strong electron-withdrawing effects. Strategies include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems or flow chemistry to control exothermic steps. Analytical quality control via in-line FTIR or PAT (Process Analytical Technology) ensures real-time monitoring .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
